molecular formula C15H13N5O4 B5806806 N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide

N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide

Numéro de catalogue B5806806
Poids moléculaire: 327.29 g/mol
Clé InChI: YXPOKHVYBZXZQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N,N'-bis(5-methyl-3-isoxazolyl)-2,5-pyridinedicarboxamide, commonly known as MNI-137, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNI-137 is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which plays a crucial role in the regulation of cell growth and proliferation. The inhibition of this interaction has been shown to induce apoptosis and inhibit tumor growth, making MNI-137 a promising candidate for cancer therapy.

Mécanisme D'action

MNI-137 binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. MNI-137 has also been shown to induce autophagy in cancer cells, leading to their death. The mechanism of action of MNI-137 is highly specific and selective, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
MNI-137 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in preclinical studies. MNI-137 has a high level of selectivity, targeting only the MDM2-p53 interaction, and has minimal effects on normal cells. However, further studies are needed to determine the long-term effects of MNI-137 on the human body.

Avantages Et Limitations Des Expériences En Laboratoire

MNI-137 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for further research and development. MNI-137 has also shown promising results in preclinical studies, making it a potential candidate for cancer therapy. However, the limitations of MNI-137 include its high cost of synthesis and the need for further studies to determine its long-term effects on the human body.

Orientations Futures

There are several future directions for the research and development of MNI-137. One potential direction is the optimization of the synthesis process to reduce the cost of production. Another direction is the development of MNI-137 as a combination therapy with chemotherapy and radiotherapy to enhance their efficacy. Further studies are also needed to determine the long-term effects of MNI-137 on the human body and its potential applications in other diseases. Overall, the potential applications of MNI-137 in cancer therapy make it a promising candidate for further research and development.

Méthodes De Synthèse

The synthesis of MNI-137 involves a multi-step process that requires a high level of expertise in organic chemistry. The initial step involves the synthesis of 5-methyl-3-isoxazolecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2,5-pyridinediamine to form the desired product, MNI-137. The synthesis of MNI-137 has been optimized to produce high yields and purity, making it suitable for further research and development.

Applications De Recherche Scientifique

MNI-137 has been extensively studied for its potential applications in cancer therapy. The inhibition of the MDM2-p53 interaction has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, MNI-137 has shown promising results in inhibiting tumor growth in various cancer types, including leukemia, lymphoma, and solid tumors. MNI-137 has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells, making it a potential combination therapy candidate.

Propriétés

IUPAC Name

2-N,5-N-bis(5-methyl-1,2-oxazol-3-yl)pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c1-8-5-12(19-23-8)17-14(21)10-3-4-11(16-7-10)15(22)18-13-6-9(2)24-20-13/h3-7H,1-2H3,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPOKHVYBZXZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.